![molecular formula C16H13Cl2N3O2S B2786197 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione CAS No. 902503-32-6](/img/no-structure.png)
4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in the field of cancer research due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
科学研究应用
Antiviral Activity
Indole derivatives, including quinazoline compounds, have shown promise as antiviral agents. Specifically, 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione exhibits inhibitory activity against influenza A virus. Researchers synthesized related compounds and found that methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated significant antiviral effects against influenza A with an IC50 value of 7.53 μmol/L . Additionally, other 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole exhibited potent antiviral activity against Coxsackie B4 virus .
Anti-Inflammatory and Analgesic Properties
Certain indole derivatives, such as (S)-N-(1-(benzothiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , have demonstrated anti-inflammatory and analgesic activities. These compounds could potentially serve as therapeutic agents for managing pain and inflammation .
Anti-HIV Activity
Researchers synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and evaluated their anti-HIV activity. These compounds were screened against both HIV-1 (IIIB) and HIV-2 (ROD) strains. Some derivatives exhibited promising inhibitory effects on viral replication in acutely infected cells .
Neurotoxic Potential
While not directly related to antiviral or anti-inflammatory properties, it’s worth noting that newly synthesized pyrazoline derivatives containing indole moieties have been investigated for neurotoxic potential. For example, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide was studied in terms of its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. This research sheds light on potential neurological implications of indole-based compounds .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione involves the reaction of 3,5-dichloroaniline with 2,3-dimethoxybenzaldehyde to form 4-[(3,5-dichlorophenyl)amino]-2,3-dimethoxybenzaldehyde. This intermediate is then reacted with thiourea to form the final product.", "Starting Materials": ["3,5-dichloroaniline", "2,3-dimethoxybenzaldehyde", "thiourea"], "Reaction": ["Step 1: React 3,5-dichloroaniline with 2,3-dimethoxybenzaldehyde in the presence of a suitable solvent and a catalyst to form 4-[(3,5-dichlorophenyl)amino]-2,3-dimethoxybenzaldehyde.", "Step 2: React the intermediate from step 1 with thiourea in the presence of a suitable solvent and a catalyst to form 4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione." ] } | |
CAS 编号 |
902503-32-6 |
产品名称 |
4-[(3,5-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione |
分子式 |
C16H13Cl2N3O2S |
分子量 |
382.26 |
IUPAC 名称 |
4-(3,5-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-11-12(7-14(13)23-2)20-16(24)21-15(11)19-10-4-8(17)3-9(18)5-10/h3-7H,1-2H3,(H2,19,20,21,24) |
InChI 键 |
SWGNFNPTXZODJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=CC(=C3)Cl)Cl)OC |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amino]butanoic acid](/img/structure/B2786114.png)
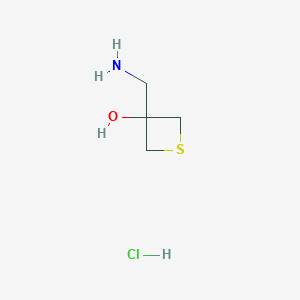
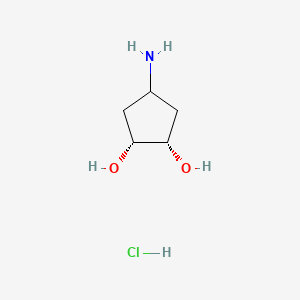

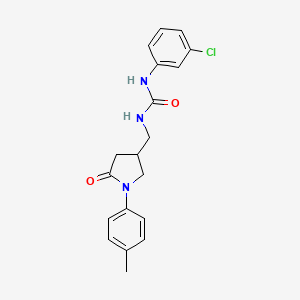
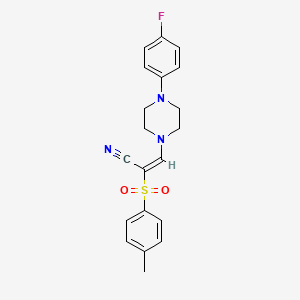

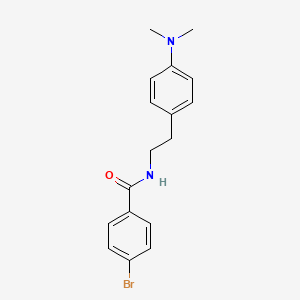
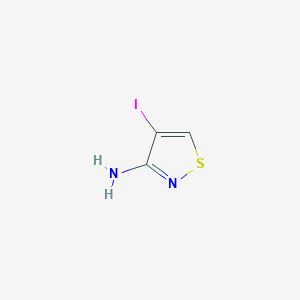
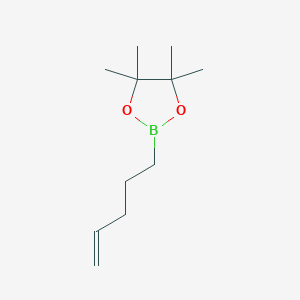
![8,10-dichloro-3-(3,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2786130.png)

![1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2786136.png)